molecular formula C20H28FN3O5S B2954350 N1-cyclohexyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872987-07-0

N1-cyclohexyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2954350
CAS RN: 872987-07-0
M. Wt: 441.52
InChI Key: BHZTYSGVSZXUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclohexyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H28FN3O5S and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality N1-cyclohexyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclohexyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibition and Clinical Trials

A study led by Hashimoto et al. (2002) synthesized derivatives, including compounds structurally similar to N1-cyclohexyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, to explore their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. They found that the introduction of a fluorine atom in the molecular structure maintained COX-2 potency and increased COX1/COX-2 selectivity. This research contributed to the identification of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor, which entered phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hashimoto et al., 2002).

Photochemical Behavior and Photoacid Generation

Ortica et al. (2001) investigated the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), which share structural similarities with N1-cyclohexyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. The study focused on understanding the reaction mechanism and photoacid generation pathways. Their findings revealed the formation of arylsulfonyl radicals and subsequent desulfonylation upon photoexcitation, contributing to the fundamental understanding of photochemical processes in similar sulfonamide-based compounds (Ortica et al., 2001).

Selectivity and Biological Activity in RORγt Inhibition

Duan et al. (2019) explored a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones, closely related to the core structure of N1-cyclohexyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, for their selectivity and biological activity as RORγt inverse agonists. Their research identified key structural elements that achieved high selectivity against PXR, LXRα, and LXRβ. This work highlights the potential of such compounds in therapeutic applications due to their selectivity and efficacy (Duan et al., 2019).

Chemotherapy Sensitization through ALDH3A1 Inhibition

Parajuli et al. (2014) investigated the selective inhibition of aldehyde dehydrogenase 3A1 (ALDH3A1) by compounds structurally similar to N1-cyclohexyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. Their research demonstrated that selective inhibition of ALDH3A1 could enhance the chemosensitivity of cancer cells to cyclophosphamide, a common chemotherapeutic agent. This finding opens up possibilities for the use of such compounds in improving the efficacy of chemotherapy treatments (Parajuli et al., 2014).

properties

IUPAC Name

N'-cyclohexyl-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O5S/c1-14-12-15(21)8-9-17(14)30(27,28)24-10-5-11-29-18(24)13-22-19(25)20(26)23-16-6-3-2-4-7-16/h8-9,12,16,18H,2-7,10-11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZTYSGVSZXUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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